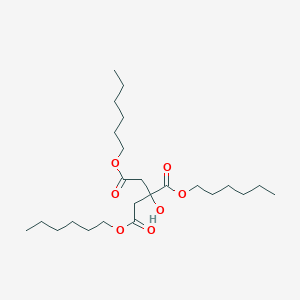

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester

説明

準備方法

The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester typically involves the esterification of citric acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .

化学反応の分析

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester undergoes various chemical reactions, including:

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester has various scientific research applications, including:

Chemistry: Used as a plasticizer in polymer chemistry to improve the flexibility and durability of polymers.

Biology: Investigated for its potential use as a biodegradable plasticizer in biomedical applications.

Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

作用機序

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester involves its interaction with polymer chains, where it acts as a plasticizer by reducing intermolecular forces and increasing the mobility of polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer . The molecular targets and pathways involved include the ester bonds and hydroxyl groups that interact with the polymer matrix .

類似化合物との比較

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester can be compared with other similar compounds such as:

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester: This compound has similar plasticizing properties but includes an acetyloxy group, which may affect its biodegradability and compatibility with certain polymers.

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester:

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate: This compound is used in different applications, such as a buffering agent, due to its ionic nature.

The uniqueness of this compound lies in its balance of flexibility, biodegradability, and compatibility with a wide range of polymers .

生物活性

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester (commonly known as trihexyl citrate) is an ester derived from citric acid and hexanol. This compound is notable for its applications in various fields, including biomedicine and polymer chemistry. Its biological activity is primarily attributed to its role as a plasticizer and potential biodegradable material.

- IUPAC Name : trihexyl 2-hydroxypropane-1,2,3-tricarboxylate

- CAS Number : 16544-70-0

- Molecular Formula : C24H44O7

- Molecular Weight : 440.60 g/mol

The biological activity of trihexyl citrate is influenced by its chemical structure and interactions with biological systems. It functions primarily as a plasticizer in polymers, enhancing flexibility and durability. The mechanism involves:

- Plasticization : By reducing intermolecular forces between polymer chains, trihexyl citrate increases their mobility, resulting in improved flexibility and reduced brittleness.

- Biocompatibility : Its non-toxic nature allows for use in biomedical applications, including drug delivery systems where it can enhance the solubility and stability of active pharmaceutical ingredients.

Biological Applications

- Biomedical Use : Trihexyl citrate has been studied for its potential in drug delivery systems due to its biocompatibility and ability to improve the release profiles of drugs.

- Plasticizer in Polymers : It is widely used in the production of flexible PVC products, adhesives, and coatings. Its biodegradable properties make it an attractive alternative to traditional plasticizers that may pose environmental hazards.

- Food Industry : As a food additive, it serves as an emulsifier and stabilizer in various food products.

Research Findings

Recent studies have highlighted the biological effects of trihexyl citrate:

Table 1: Summary of Biological Studies on Trihexyl Citrate

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of trihexyl citrate on various human cell lines (e.g., fibroblasts and epithelial cells). Results indicated minimal cytotoxicity at concentrations typically used in industrial applications, supporting its use in medical devices.

- Drug Delivery Systems : Research focusing on the incorporation of trihexyl citrate into polymeric drug delivery systems demonstrated improved release rates for hydrophobic drugs compared to traditional plasticizers. This suggests potential for enhanced therapeutic efficacy.

- Environmental Impact Studies : Investigations into the biodegradability of trihexyl citrate showed that it degrades more rapidly than conventional plasticizers, making it a favorable choice for environmentally conscious applications .

Comparison with Similar Compounds

Trihexyl citrate can be compared with other citric acid esters regarding their biological activities and applications:

| Compound Name | Molecular Formula | Applications | Biodegradability |

|---|---|---|---|

| Triethyl Citrate | C12H22O7 | Food additive, plasticizer | Moderate |

| Isodecyl Citrate | C16H28O7 | Plasticizer, emulsifier | High |

| Tributyl Citrate | C15H26O7 | Plasticizer | Low |

特性

IUPAC Name |

trihexyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMPRZCMKXDUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333950 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16544-70-0 | |

| Record name | Trihexyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。